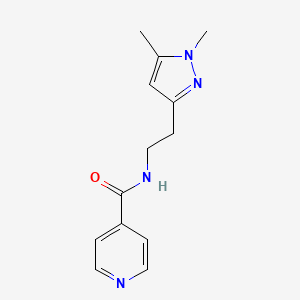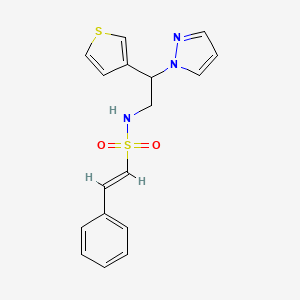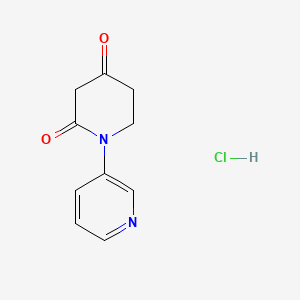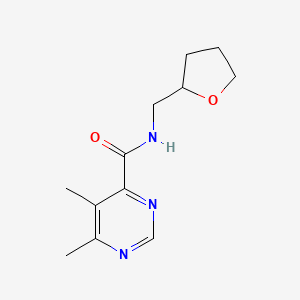
5,6-Dimethyl-N-(oxolan-2-ylmethyl)pyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dimethyl-N-(oxolan-2-ylmethyl)pyrimidine-4-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various fields of research, including biochemistry, pharmacology, and physiology.
Scientific Research Applications
5,6-Dimethyl-N-(oxolan-2-ylmethyl)pyrimidine-4-carboxamide has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various fields of research, including biochemistry, pharmacology, and physiology. It has been used in the development of new drugs and therapies for various diseases, including cancer, diabetes, and cardiovascular diseases.
Mechanism of Action
The mechanism of action of 5,6-Dimethyl-N-(oxolan-2-ylmethyl)pyrimidine-4-carboxamide is not fully understood. However, it is believed to act as an inhibitor of certain enzymes and proteins that play a key role in various cellular processes. This compound has been shown to inhibit the growth of cancer cells and to improve glucose metabolism in diabetic animals.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins that are involved in cellular processes such as cell growth, division, and metabolism. This compound has also been shown to improve glucose metabolism in diabetic animals and to inhibit the growth of cancer cells.
Advantages and Limitations for Lab Experiments
The advantages of using 5,6-Dimethyl-N-(oxolan-2-ylmethyl)pyrimidine-4-carboxamide in lab experiments include its high purity and high yield synthesis method, its potential applications in various fields of research, and its ability to inhibit the activity of certain enzymes and proteins. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the research on 5,6-Dimethyl-N-(oxolan-2-ylmethyl)pyrimidine-4-carboxamide. One direction is to further investigate its mechanism of action and to identify its molecular targets. Another direction is to explore its potential applications in the development of new drugs and therapies for various diseases. Additionally, more research is needed to explore its potential toxic effects and to optimize its synthesis method for increased yield and purity.
Conclusion
In conclusion, this compound is a promising compound that has shown potential applications in various fields of scientific research. Its synthesis method has been optimized to yield high purity and high yields of the compound. This compound has been shown to inhibit the activity of certain enzymes and proteins, improve glucose metabolism, and inhibit the growth of cancer cells. However, more research is needed to fully understand its mechanism of action and to explore its potential applications in the development of new drugs and therapies for various diseases.
Synthesis Methods
The synthesis of 5,6-Dimethyl-N-(oxolan-2-ylmethyl)pyrimidine-4-carboxamide involves the reaction of 2,4,5-trimethylpyrimidine-5-carboxylic acid with oxetane in the presence of a catalyst. The resulting product is then treated with ammonia to obtain the final compound. This synthesis method has been optimized to yield high purity and high yields of the compound.
properties
IUPAC Name |
5,6-dimethyl-N-(oxolan-2-ylmethyl)pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-8-9(2)14-7-15-11(8)12(16)13-6-10-4-3-5-17-10/h7,10H,3-6H2,1-2H3,(H,13,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJKHZCMGZXTAGF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1C(=O)NCC2CCCO2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-N-{2-[1-(2-phenylethyl)-1H-benzimidazol-2-yl]ethyl}propanamide](/img/structure/B2410272.png)



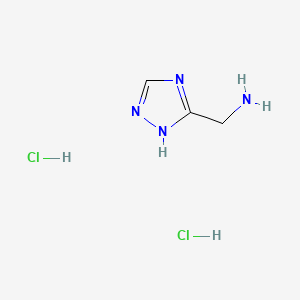
![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2410282.png)
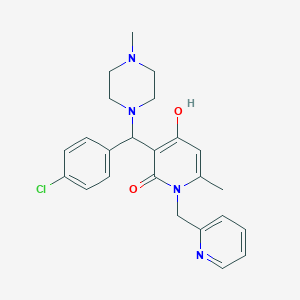
![2-((8-(3,4-dimethoxyphenyl)-(oxo)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2410285.png)
![N-(benzo[d]thiazol-2-yl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2410289.png)

